molecular formula C11H15BrFO3P B15337725 Diethyl 2-Bromo-5-fluorobenzylphosphonate

Diethyl 2-Bromo-5-fluorobenzylphosphonate

Cat. No.: B15337725
M. Wt: 325.11 g/mol
InChI Key: FGGUKTMKJBDZTO-UHFFFAOYSA-N
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Description

Diethyl 2-Bromo-5-fluorobenzylphosphonate is an organophosphorus compound with the molecular formula C11H15BrFO3P. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a benzyl ring, along with a phosphonate group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-Bromo-5-fluorobenzylphosphonate can be synthesized through a multi-step process. One common method involves the reaction of 2-bromo-5-fluorobenzyl alcohol with diethyl phosphite in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-Bromo-5-fluorobenzylphosphonate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: The compound can be reduced to form corresponding phosphine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzylphosphonates.

    Oxidation: Formation of phosphonic acid derivatives.

    Reduction: Formation of phosphine derivatives.

Scientific Research Applications

Diethyl 2-Bromo-5-fluorobenzylphosphonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Diethyl 2-Bromo-5-fluorobenzylphosphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes that contain active sites capable of binding to the phosphonate group. The bromine and fluorine atoms on the benzyl ring can enhance the binding affinity and specificity of the compound to its target enzymes. The pathways involved may include the inhibition of key metabolic enzymes, leading to altered biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-Bromoethylphosphonate
  • Diethyl 4-Fluorobenzylphosphonate
  • Diethyl (Bromodifluoromethyl)phosphonate

Uniqueness

Diethyl 2-Bromo-5-fluorobenzylphosphonate is unique due to the presence of both bromine and fluorine atoms on the benzyl ring, which can significantly influence its reactivity and binding properties. Compared to similar compounds, it may exhibit enhanced selectivity and potency as an enzyme inhibitor, making it a valuable tool in biochemical research and pharmaceutical development.

Properties

Molecular Formula

C11H15BrFO3P

Molecular Weight

325.11 g/mol

IUPAC Name

1-bromo-2-(diethoxyphosphorylmethyl)-4-fluorobenzene

InChI

InChI=1S/C11H15BrFO3P/c1-3-15-17(14,16-4-2)8-9-7-10(13)5-6-11(9)12/h5-7H,3-4,8H2,1-2H3

InChI Key

FGGUKTMKJBDZTO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=C(C=CC(=C1)F)Br)OCC

Origin of Product

United States

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